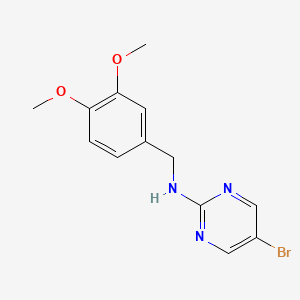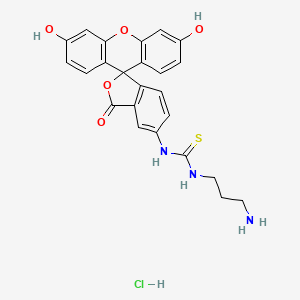
5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine is a chemical compound with the molecular formula C13H14BrN3O2.
Méthodes De Préparation
The synthesis of 5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine involves the reaction of 5-bromopyridin-2-amine with 3,4-dimethoxybenzaldehyde. The reaction conditions typically include the use of solvents and catalysts to facilitate the formation of the desired product. In the crystal, molecules are linked via pairs of N-H…N hydrogen bonds, leading to the formation of inversion dimers .
Analyse Des Réactions Chimiques
5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Cyclization Reactions: The compound can participate in cyclization reactions to form various heterocyclic structures.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and other oxidizing or reducing agents depending on the desired transformation .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound has been investigated for its potential biological activities, including its interactions with various biomolecules.
Medicine: As an intermediate in drug discovery, it has been explored for its potential therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine can be compared with other similar compounds, such as:
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine: This compound has a similar structure but differs in the position of the nitrogen atoms in the ring.
Piritrexim: A synthetic antifolate with anti-parasitic, anti-psoriatic, and anti-tumor properties.
Propriétés
Formule moléculaire |
C13H14BrN3O2 |
|---|---|
Poids moléculaire |
324.17 g/mol |
Nom IUPAC |
5-bromo-N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-2-amine |
InChI |
InChI=1S/C13H14BrN3O2/c1-18-11-4-3-9(5-12(11)19-2)6-15-13-16-7-10(14)8-17-13/h3-5,7-8H,6H2,1-2H3,(H,15,16,17) |
Clé InChI |
HDJJAFCOPKPCLQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CNC2=NC=C(C=N2)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4-oxo-1H-phthalazine-1-carboxamide](/img/structure/B12343898.png)


![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-6-methoxy-1H-indole-2-carboxamide](/img/structure/B12343932.png)
![1-[(2R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5,5-bis(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343937.png)

![4-[(Hydroxyimino)methyl]pyrimidin-2-amine](/img/structure/B12343958.png)


![3-(Dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid](/img/structure/B12343966.png)
![2-bromo-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12343969.png)
![1-[(2R,3R,4S,5S)-3,5-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343977.png)

